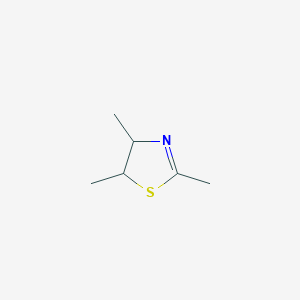

Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel-

説明

The exact mass of the compound Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98275. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 4,5-dihydro-2,4,5-trimethyl-, (4R,5S)-rel- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4R,5S)-2,4,5-trimethyl-4,5-dihydro-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-4-5(2)8-6(3)7-4/h4-5H,1-3H3/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIEKNJJOENYFQL-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SC(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](SC(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945917 | |

| Record name | rel-(4R,5S)-2,4,5-Trimethyl-4,5-dihydrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23236-43-3 | |

| Record name | rel-(4R,5S)-2,4,5-Trimethyl-4,5-dihydrothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties and Applications of 2,4,5-Trimethyl-3-thiazoline: A Comprehensive Technical Guide

As a Senior Application Scientist, I have structured this technical guide to provide a self-validating framework for understanding and utilizing 2,4,5-trimethyl-3-thiazoline (TMT). Rather than merely listing its properties, we will explore the causality behind its chemical behavior, its neurobiological impact, and the precise methodologies required for its experimental application. This document is designed for researchers and drug development professionals who require rigorous, field-proven insights.

Molecular Architecture & Physicochemical Profiling

2,4,5-Trimethyl-3-thiazoline (also known systematically as 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole) is a heterocyclic organic compound characterized by a thiazoline ring containing both sulfur and nitrogen atoms, substituted with three methyl groups at the 2, 4, and 5 positions CymitQuimica[1].

The presence of the thiazoline ring, coupled with three electron-donating methyl groups, creates a unique electron density that influences both its receptor-binding affinity and its volatility. The calculated XLogP3 of 1.3 indicates moderate lipophilicity, which is the causal factor for its ability to readily cross the blood-brain barrier in in-vivo models and partition efficiently into the vapor phase during headspace extraction PubChem[2].

Quantitative Physicochemical Data

The following table summarizes the core quantitative data necessary for formulation and analytical tracking.

| Property | Value | Source |

| IUPAC Name | 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole | PubChem[2] |

| CAS Number | 60633-24-1 | PubChem[2] |

| Molecular Formula | C₆H₁₁NS | CymitQuimica[1] |

| Molecular Weight | 129.22 g/mol | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | Benchchem[3] |

| Boiling Point | 178.8 °C at 760 mmHg | Guidechem[4] |

| Density | 1.1 g/cm³ | Guidechem[4] |

| Flash Point | 61.9 °C | Guidechem[4] |

| Refractive Index | 1.563 | Guidechem[4] |

| LogP (XLogP3) | 1.3 | PubChem[2] |

Neurobiological Mechanisms: The Kairomone Effect

In neurobiology, TMT is renowned as a potent kairomone—an interspecific chemical signal. Originally identified as a volatile component of fox feces, it reliably induces innate fear and defensive behaviors in rodents, making it an invaluable tool for modeling anxiety and PTSD Benchchem[3].

Mechanistically, TMT acts by activating the transient receptor potential ankyrin 1 (TRPA1) channel located in the trigeminal and vagal ganglia NIH PMC[5]. This sensory activation projects to specific brainstem areas, namely the spinal trigeminal nucleus (Sp5) and the nucleus of the solitary tract (NTS). This specific neural pathway orchestrates a systemic, life-protective response that includes robust hypothermia, hypometabolism, and anti-hypoxia NIH PMC[5].

TMT-induced innate fear and hypothermia signaling pathway via TRPA1 activation.

Flavor Chemistry and Maillard Reaction Dynamics

Beyond neurobiology, TMT is a critical character-impact compound in flavor chemistry. It is generated via the Maillard reaction and lipid oxidation during the thermal processing of meat, contributing a distinct "meaty," "roasted," and "beefy" aroma Beefresearch[6].

The causality behind its potency lies in the sulfur and nitrogen heteroatoms within the thiazoline ring. These atoms interact strongly with human olfactory receptors, resulting in an exceptionally low odor detection threshold. Consequently, even trace concentrations of TMT generated at cooking temperatures above 165°C can dominate the sensory profile of cooked beef Beefresearch[6].

Validated Experimental Workflows

To ensure robust reproducibility, the following protocols are engineered as self-validating systems. Every step is grounded in physical chemistry and behavioral neuroscience.

Protocol 1: HS-SPME-GC-MS for TMT Detection in Complex Matrices

This workflow is optimized for isolating highly volatile, low-molecular-weight heterocycles from biological or food matrices.

-

Sample Equilibration: Place 5g of the homogenized sample into a 20 mL headspace vial, seal with a PTFE/silicone septum, and incubate at 60°C for 15 minutes.

-

Causality: Heating drives the volatile TMT into the headspace, establishing a thermodynamic equilibrium necessary for reproducible extraction.

-

-

SPME Fiber Exposure: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 minutes.

-

Causality: The mixed-polarity coating of this specific fiber optimally adsorbs low-molecular-weight, sulfur-containing heterocyclic compounds.

-

-

Thermal Desorption: Retract the fiber and immediately insert it into the GC inlet set to 250°C for 3 minutes (splitless mode).

-

Causality: Rapid, high-temperature desorption ensures a narrow injection band onto the capillary column, preventing peak tailing and maintaining high resolution.

-

-

MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.

-

Causality: 70 eV EI generates a highly reproducible fragmentation pattern, allowing for definitive identification and self-validation against the NIST spectral library.

-

Step-by-step HS-SPME-GC-MS workflow for the isolation and identification of TMT.

Protocol 2: In Vivo Assay for TMT-Induced Innate Fear and Hypothermia

This protocol outlines the standard procedure for utilizing TMT as a kairomone in rodent models.

-

Habituation: Place the rodent in the behavioral test chamber for 30 minutes daily over three consecutive days prior to the experiment.

-

Causality: Acclimating the subject reduces baseline environmental stress, ensuring that observed freezing behaviors are strictly causal to TMT exposure, not novelty-induced anxiety.

-

-

Odor Presentation: Apply 30 µL of pure TMT to a piece of filter paper inside a fume hood. Place the filter paper into a perforated, inaccessible cassette within the test chamber.

-

Causality: Using a standardized volume on filter paper provides a controlled point-source for the volatile stimulus while preventing direct physical contact or ingestion.

-

-

Behavioral Tracking: Record the session using automated video tracking software (e.g., EthoVision) for 15 minutes.

-

Causality: Automated tracking eliminates human observer bias, providing a self-validating, quantitative metric for the duration and intensity of the freezing response.

-

-

Physiological Telemetry: Utilize pre-implanted telemetry devices to log core body temperature at 1-minute intervals.

-

Causality: Continuous, non-invasive monitoring validates the TRPA1-mediated hypothermic response without introducing handling stress artifacts.

-

References

-

[7] 2,4,5-trimethyl-3-thiazoline - Chemical & Physical Properties. Cheméo. 7

-

[4] 2,4,5-trimethyl-2,5-dihydro-1,3-thiazole 60633-24-1. Guidechem. 4

-

[1] CAS 60633-24-1: 2,4,5-Trimethylthiazoline. CymitQuimica. 1

-

[3] 2,5-Dihydro-2,2,4-trimethylthiazole | 15679-23-9. Benchchem. 3

-

[5] Thiazoline-related innate fear stimuli orchestrate hypothermia and anti-hypoxia via sensory TRPA1 activation. NIH PMC. 5

Sources

- 1. CAS 60633-24-1: 2,4,5-Trimethylthiazoline | CymitQuimica [cymitquimica.com]

- 2. 2,4,5-Trimethyl-2,5-dihydro-1,3-thiazole | C6H11NS | CID 181287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,5-Dihydro-2,2,4-trimethylthiazole | 15679-23-9 | Benchchem [benchchem.com]

- 4. Page loading... [guidechem.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. beefresearch.org [beefresearch.org]

- 7. 2,4,5-trimethyl-3-thiazoline - Chemical & Physical Properties by Cheméo [chemeo.com]

The Stereochemical Nuances and Biological Efficacy of 2,4,5-Trimethyl-4,5-dihydrothiazole

Executive Summary

2,4,5-Trimethyl-4,5-dihydrothiazole (also known as 2,4,5-trimethyl-Δ²-thiazoline or TMT) is a volatile heterocyclic compound that occupies a unique intersection between flavor chemistry and neurobiology. Originally isolated as a Maillard reaction product in cooked beef, TMT is most prominently recognized as a potent semiochemical—specifically, a predator odor found in fox feces that elicits innate fear and defensive behaviors in rodents[1].

For researchers in drug development, neuropharmacology, and synthetic chemistry, the true complexity of TMT lies in its stereochemistry. The molecule possesses two chiral centers, dictating its three-dimensional arrangement and its binding affinity to specific G-protein-coupled receptors (GPCRs) in the olfactory epithelium[2]. This whitepaper provides an authoritative guide on the structural framework, neurobiological signaling, and asymmetric synthesis protocols required to isolate and study the specific stereoisomers of TMT.

Structural and Stereochemical Framework

The molecular architecture of 2,4,5-trimethyl-4,5-dihydrothiazole consists of a five-membered dihydrothiazole ring with a double bond located between the C2 and N3 atoms (Δ²-thiazoline)[2]. Methyl groups are situated at the C2, C4, and C5 positions[3].

Because the C4 and C5 carbons are sp³ hybridized and bonded to four distinct groups, they function as chiral centers. This configuration generates four distinct stereoisomers, which form two pairs of enantiomers (cis and trans diastereomers). The spatial orientation of these methyl groups is critical; stereoisomers exhibit identical physical properties in achiral environments but interact divergently with chiral biological receptors[4].

Table 1: Stereoisomeric Profile of 2,4,5-Trimethyl-4,5-dihydrothiazole

| Stereoisomer | Absolute Configuration | Diastereomeric Relationship | Biological Relevance |

| Isomer A | (4R, 5R) | Trans (Enantiomer of B) | High affinity for chiral olfactory receptors. |

| Isomer B | (4S, 5S) | Trans (Enantiomer of A) | Distinct spatial fit; potential differential receptor activation. |

| Isomer C | (4R, 5S) | Cis (Enantiomer of D) | Steric hindrance between syn-methyl groups alters volatility. |

| Isomer D | (4S, 5R) | Cis (Enantiomer of C) | Diastereomer to A/B; distinct physical and sensory profile. |

Neurobiological Significance & Olfactory Pathways

In neurobiology, TMT is classified as an "innate threat stimulus." Unlike conditioned fear cues, TMT bypasses higher-order cognitive processing and directly hardwires into the brain's defensive circuitry[1].

When aerosolized TMT enters the nasal cavity of a prey species (e.g., a rat), it binds to a highly specific, enriched pool of odorant GPCRs—most notably Olfr20, Olfr30, Olfr57, Olfr376, and Olfr491—located in the dorsal portion of the olfactory epithelium[1]. This binding event triggers a signal transduction cascade that projects to the olfactory bulb, inducing rapid c-fos expression (a marker of neuronal activation)[5]. The signal is then routed to the amygdala and hypothalamus, culminating in a neuroendocrine stress response and stereotypical defensive behaviors, such as freezing or avoidance[6].

Fig 1. Neural pathway of TMT-induced innate fear response in murine models.

Asymmetric Synthesis & Stereoisomer Isolation Protocol

To rigorously study the structure-activity relationship (SAR) of TMT, researchers must synthesize and isolate its pure enantiomers. Standard racemic synthesis is insufficient for advanced receptor-binding assays. The following protocol outlines a self-validating asymmetric synthesis utilizing Sharpless Asymmetric Dihydroxylation (SAD) and an O→N acyl migration[2].

Fig 2. Asymmetric synthesis and isolation workflow for TMT stereoisomers.

Step-by-Step Methodology

Phase 1: Stereocenter Establishment via Sharpless Dihydroxylation

-

Substrate Selection: Begin with the (E)- or (Z)-isomer of an appropriate α,β-unsaturated methyl ester. Causality: The geometry of the starting alkene dictates the relative stereochemistry (syn or anti) of the resulting diol.

-

Asymmetric Dihydroxylation: Treat the substrate with AD-mix-α (or AD-mix-β) in a biphasic solvent system (t-BuOH/H₂O) at 0 °C. Causality: The chiral ligands in the AD-mix induce facial selectivity during the osmium-catalyzed dihydroxylation, establishing the absolute configuration at C4 and C5 with high enantiomeric excess (ee)[2].

Phase 2: Nitrogen Introduction and Ring Closure 3. Activation: Convert the newly formed hydroxyl groups into mesylates using methanesulfonyl chloride (MsCl) and triethylamine. 4. Azide Displacement: React the mesylates with sodium azide (NaN₃). Causality: This S_N2 reaction proceeds with complete stereochemical inversion at the chiral centers, a critical mechanistic step to achieve the desired trans/cis orientation. 5. Thioamidation and O→N Acyl Migration: Reduce the azide to an amine, followed by treatment with a thioacylating agent (e.g., Lawesson's reagent). Induce cyclization via an O→N acyl migration. Causality: This migration is thermodynamically driven to close the 5-membered Δ²-thiazoline ring stereospecifically, preventing the racemization of the C4 and C5 centers[2].

Phase 3: Chiral Resolution and Validation 6. Chromatographic Separation: Because enantiomers possess identical boiling points and solubilities, they cannot be separated via standard silica gel chromatography[4]. Subject the synthesized product to High-Performance Liquid Chromatography (HPLC) using a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H)[7]. 7. Self-Validating Quality Control: Analyze an aliquot of the eluent via chiral HPLC against a known racemic standard to quantify the enantiomeric excess (ee). Perform ¹H-NMR and ¹³C-NMR spectroscopy to verify the regiochemistry of the C2=N3 double bond, confirming the structural integrity of the 4,5-dihydrothiazole ring.

Quantitative Data & Physical Properties

Understanding the physical properties and biological thresholds of TMT is essential for designing accurate olfactometer assays and behavioral enrichment studies.

Table 2: Physical Properties and Biological Detection Thresholds

| Parameter | Value / Data | Reference / Context |

| Chemical Formula | C₆H₁₁NS | Standard empirical formula[3]. |

| Molar Mass | 129.22 g/mol | [3] |

| Appearance | Light yellow liquid | Darkens upon prolonged oxygen exposure[1]. |

| Boiling Point | 57 °C @ 12 mmHg | Volatility enables rapid aerosolization[7]. |

| Density | 1.013 g/mL (at 25 °C) | [7] |

| Detection Threshold (Rats) | 0.04 – 0.10 ppt | Prey species exhibit extreme sensitivity (parts per trillion)[6]. |

| Detection Threshold (Monkeys) | 0.14 – 13.80 ppb | Non-prey primates require significantly higher concentrations (parts per billion)[6]. |

References

-

[1] Title: Trimethylthiazoline Source: Wikipedia URL: [Link]

-

[3] Title: 2,4,5-trimethyl-3-thiazoline Source: NIST Chemistry WebBook URL: [Link]

-

[5] Title: Odor detection and odor discrimination in subadult and adult rats for two enantiomeric odorants supported by c-fos data Source: ResearchGate URL: [Link]

-

[6] Title: Detecting danger - Or just another odorant? Olfactory sensitivity for the fox odor component 2,4,5-trimethylthiazoline in four species of mammals Source: ResearchGate URL: [Link]

Sources

- 1. Trimethylthiazoline - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2,4,5-trimethyl-3-thiazoline [webbook.nist.gov]

- 4. 2,4,5-Trimethyl-4,5-dihydrothiazole | 4145-93-1 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,4,5-Trimethyl-4,5-dihydrothiazole | 4145-93-1 | Benchchem [benchchem.com]

Unveiling Thiazolines in the Maillard Reaction: Mechanistic Pathways, Analytical Workflows, and Cross-Disciplinary Applications

Executive Summary

The Maillard reaction is classically understood as the non-enzymatic browning cascade between reducing sugars and amino acids. However, within the advanced stages of this chemical network lies the formation of sulfur-containing heterocycles—specifically thiazolines and thiazolidines. In food chemistry, these compounds are disproportionately responsible for the highly sought-after "roasted," "popcorn," and "meaty" sensory profiles of thermally processed foods. Conversely, in the pharmaceutical sector, the thiazoline ring represents a privileged pharmacophore with documented antimicrobial and antineoplastic activities.

As a Senior Application Scientist, I have designed this whitepaper to bridge both disciplines. By detailing the mechanistic pathways of thiazoline formation and establishing self-validating analytical workflows, this guide provides actionable intelligence for flavor optimization and biomimetic drug synthesis.

Mechanistic Causality of Thiazoline Formation

Thiazoline synthesis in food matrices is not a linear process; it is a multi-component reaction requiring the convergence of protein catabolism and carbohydrate or lipid degradation. Understanding this causality allows researchers to manipulate precursor pools to drive specific flavor profiles or synthetic yields.

The primary sulfur donor in these systems is L-cysteine. Under thermal stress (typically exceeding 140°C), cysteine undergoes rapid decarboxylation to yield cysteamine. Concurrently, the Maillard reaction generates highly reactive α-dicarbonyls (such as methylglyoxal or 2-oxopropanal) from reducing sugars, while lipid oxidation yields a diverse spectrum of saturated and unsaturated aldehydes (1).

The condensation of cysteamine with these carbonyl compounds forms intermediate thiazolidines. Because these intermediates are relatively unstable, they undergo rapid oxidation in the presence of heat and trace metals to yield potent odorants like 2-acetyl-2-thiazoline. The exact structure of the final thiazoline is dictated by the available aldehyde pool. For example, beef derived from cattle fed on fish oil supplements exhibits significantly higher concentrations of 2-n-alkyl-3-thiazolines due to the abundance of lipid-derived aldehydes interacting with Maillard intermediates (2).

Diagram 1: Chemical pathway of thiazoline formation via Maillard and lipid oxidation intermediates.

Analytical Workflows: Overcoming Artifact Generation

A critical failure point in traditional flavor chemistry is the generation of thermal artifacts during the extraction phase. Standard techniques, such as Simultaneous Distillation-Extraction (SDE), subject the food matrix to prolonged boiling. This heat catalyzes artificial reactions between endogenous acetaldehyde, hydrogen sulfide, and ammonia, generating massive quantities of artifacts like thialdine, which skew the true volatile profile (3).

To ensure scientific integrity, we mandate the use of Solvent Assisted Flavor Extraction (SAFE) coupled with GC-MS. SAFE operates under high vacuum, allowing the distillation of volatiles at ambient temperatures, thereby freezing the chemical profile of the food matrix exactly as it was post-cooking.

Protocol: High-Fidelity Isolation and GC-MS Quantification

This protocol is designed as a self-validating system to ensure zero artifact generation and maximum recovery of semi-polar heterocycles.

-

Cryogenic Quenching & Spiking (Validation Step): Macerate 100g of the cooked matrix (e.g., fried beef) in liquid nitrogen to instantly halt all enzymatic and Maillard reactions. Spike the homogenate with an internal standard (e.g., [13C]-2-acetyl-2-thiazoline). Causality: The internal standard acts as an internal validation check; recovery rates must exceed 85% to validate the absence of vacuum distillation losses.

-

Solvent Extraction: Extract the homogenate with 200 mL of peroxide-free diethyl ether. Causality: Diethyl ether is selected due to its exceptionally low boiling point (34.6°C) and its optimal polarity for solvating semi-polar nitrogen/sulfur heterocycles without pulling excessive water.

-

SAFE Distillation: Transfer the ether extract into the SAFE apparatus. Maintain the distillation flask at 40°C and the receiving flask in liquid nitrogen (-196°C) under high vacuum ( 10−5 mbar). Causality: This selectively isolates the volatile fraction from non-volatile lipids and melanoidins without inducing thermal artifact formation.

-

Isothermal Concentration: Concentrate the distillate to 1 mL using a gentle stream of ultra-pure nitrogen at 0°C. Causality: Standard rotary evaporation causes the loss of highly volatile thiazolines; nitrogen blowdown at freezing temperatures prevents this.

-

GC-MS/GC-O Resolution: Inject 1 µL into a GC-MS equipped with a DB-5 capillary column. Utilize a slow temperature gradient (40°C hold for 5 min, ramping to 240°C at 4°C/min). Causality: Thiazolines and lipid-derived aliphatic aldehydes often co-elute. The slight polarity of the DB-5 column combined with a shallow thermal ramp ensures baseline resolution of these critical compounds.

Diagram 2: Analytical workflow for thiazoline isolation using SAFE and GC-MS quantification.

Quantitative Profiling in Food Matrices

The concentration and specific derivative of thiazolines are highly dependent on the precursor pool, which is influenced by the animal's diet, the cooking method, and the presence of competing lipid oxidation pathways (4). The table below summarizes key quantitative data derived from validated GC-MS methodologies.

Table 1: Quantitative Profiling of Thiazoline Derivatives in Food Matrices

| Target Compound | Food Matrix | Concentration (µg/kg) | Primary Odor Descriptor |

| 2-Acetyl-2-thiazoline | Fried Beef | 28 | Roasted, Popcorn |

| 2-Acetyl-2-thiazoline | Pressure-Cooked Chicken | 14 | Roasted, Meaty |

| 2-Ethyl-4,5-dimethyl-3-thiazoline | Chicken Broth | Trace | Meaty, Savory |

| 2-n-Alkyl-3-thiazolines | Beef (Fish Oil Diet) | Elevated | Meaty, Earthy |

Implications for Drug Development & Synthetic Biology

The thiazoline motif is not merely a flavor determinant; it is a structural cornerstone in numerous natural products and synthetic drugs, including siderophores, marine alkaloids, and antibiotics (e.g., bacitracin).

Traditional synthetic routes for thiazoline-based pharmaceuticals often require harsh organic solvents, toxic metal catalysts, and extreme pH conditions. However, the spontaneous generation of complex thiazoline heterocycles in aqueous, food-grade environments serves as a biomimetic blueprint for green chemistry. By reverse-engineering the Maillard reaction—specifically the cysteamine-dicarbonyl condensation pathway—medicinal chemists can develop high-yield, water-based synthetic methodologies. Manipulating the aldehyde and dicarbonyl precursor ratios in a controlled bioreactor allows for the generation of highly diverse, substituted thiazoline libraries for high-throughput biological screening, effectively turning food chemistry mechanisms into a drug discovery engine.

References

- Chapter 9 - The role of sulfur chemistry in thermal generation of aroma. National Taiwan Ocean University (ntou.edu.tw).

- Novel Thiazoles and 3-Thiazolines in Cooked Beef Aroma. American Chemical Society (acs.org).

- Comparison of Odorants in Beef and Chicken Broth—Focus on Thiazoles and Thiazolines.

- Reaction Systems. Perfumer & Flavorist (perfumerflavorist.com).

Sources

Experimental setup for TMT-induced fear response in mice

An In-Depth Guide to the Experimental Setup for TMT-Induced Innate Fear Response in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction: Modeling Innate Fear with Precision

In the study of fear and anxiety, distinguishing between learned and innate responses is fundamental. While classical conditioning paradigms, such as foot-shock, have been invaluable for understanding learned fear, they do not capture the genetically programmed, instinctual fear that is crucial for survival.[1] Predator odors serve as ecologically relevant stimuli that trigger these innate fear responses in prey animals, even in laboratory rodents with no prior exposure to predators.[2]

Among the various predator-derived cues, 2,5-dihydro-2,4,5-trimethylthiazoline (TMT) has emerged as a powerful and reliable tool for inducing innate fear.[3] TMT is a synthetic, volatile single-molecule component originally isolated from the feces of the red fox (Vulpes vulpes).[4][5] Its use circumvents the inherent variability and dosage issues associated with natural stimuli like cat fur or whole feces, offering a high degree of experimental control and reproducibility.[3][6]

When exposed to TMT, naïve mice and rats exhibit a suite of defensive behaviors, the most prominent of which is freezing—a complete cessation of all movement except that required for respiration.[4][7] This response is robust and dose-dependent, making it a quantifiable and reliable endpoint for assessing fear and anxiety.[4] This application note provides a comprehensive guide to the experimental setup, protocol, and underlying neurobiology of the TMT-induced fear response in mice.

The Scientific Rationale: Olfactory-Mediated Threat Detection

The fear response elicited by TMT is not simply a reaction to a noxious or irritating smell. Studies have definitively shown that the response is mediated by the olfactory system, not the trigeminal nerve, which processes pungent or painful sensations.[6][8] Surgical removal of the olfactory bulbs abolishes the freezing response to TMT, whereas deafferentation of the trigeminal nerve has no effect.[6] This confirms TMT's role as a true predator odor cue, activating specific neural circuits for innate threat detection.[4][9]

The neural pathway for TMT-induced fear is distinct from the classic circuit for learned fear. The process begins with olfactory sensory neurons in the main olfactory epithelium, which detect the TMT molecule.[10] These neurons project to the main olfactory bulb (MOB), from which the signal is relayed to several key brain regions, including the anterior cortical amygdala (CoA) and the medial nucleus of the amygdala (MeA).[3][10] The bed nucleus of the stria terminalis (BNST) is another critical hub that is strongly activated by TMT and is essential for the expression of the fear response.[3][11][12] Ultimately, these pathways converge on downstream effector regions like the periaqueductal gray (PAG) to orchestrate the freezing behavior.[4][12][13]

Understanding this specific, "hard-wired" circuit allows researchers to investigate the neurobiological basis of innate fear and to screen compounds that may modulate this evolutionarily conserved pathway.

Experimental Design and Key Parameters

A successful TMT fear experiment relies on careful control of several variables. The following table summarizes the critical parameters and provides validated examples from the literature.

| Parameter | Recommendation | Rationale & Key Considerations |

| Animal Model | C57BL/6J Mice | This strain exhibits a robust and reliable freezing response to TMT.[4][12] Note that significant strain differences exist; for instance, some studies report that CD-1 mice show less freezing.[4] |

| Sex | Male or Female | Both sexes respond, but consistency within an experiment is key. Some studies note hormonal influences on fear responses. |

| Age | Adult (8-16 weeks) | Ensures full neurodevelopmental maturity for consistent behavioral and physiological responses. |

| Housing | Group-housed, 12h light/dark cycle | Standard housing conditions reduce confounding stress. Allow at least 1-2 weeks of acclimatization after transport. |

| Test Apparatus | Small, confined chamber (e.g., 13cm diameter circular chamber) | A confined space without an escape route promotes freezing behavior over avoidance.[11][14] A transparent lid is necessary for video recording from above. |

| TMT Concentration | Pure or diluted (e.g., 10%) | Pure TMT is often used. However, lower concentrations (<10%) may be preferable to minimize any potential trigeminal nerve activation and more closely mimic natural odor exposure.[5][15] |

| Odor Delivery | 20-40 µL of TMT on filter paper or Kimwipe | A standardized application method ensures consistent odor concentration in the chamber.[3][11] |

| Exposure Duration | 10 - 30 minutes | A sufficient duration is needed to observe the full development of the freezing response. Many studies show freezing increases significantly after the first few minutes.[3] |

| Control Group | Vehicle control (e.g., Diethyl phthalate - DEP) or a non-fear-inducing odor (e.g., Butyric Acid) | Essential to demonstrate that the observed fear response is specific to TMT and not to the introduction of any novel odor.[3][16] |

Detailed Experimental Protocol

This protocol outlines a standard procedure for assessing TMT-induced freezing in mice.

Materials and Reagents

-

Animals: Adult C57BL/6J mice.

-

Reagents:

-

2,5-dihydro-2,4,5-trimethylthiazoline (TMT) (CAS 65017-38-1)

-

Vehicle Control (e.g., Diethyl phthalate - DEP)

-

-

Equipment:

-

Disposable circular test chambers with transparent lids[11]

-

Video camera for recording (mounted above the chambers)

-

Filter paper or Kimwipes (cut into small, uniform pieces, e.g., 1.5 x 2 cm)[11]

-

Pipettes and tips

-

Fume hood

-

Personal Protective Equipment (Gloves, lab coat)

-

Automated freeze-scoring software (e.g., ImageFZ) or two trained, blinded observers[11][17]

-

Workflow Diagram

Caption: Experimental workflow for TMT-induced fear response assessment.

Step-by-Step Methodology

1. Pre-Experiment Preparation:

-

Animal Habituation: At least one day before the experiment, handle each mouse for 2-5 minutes to acclimate them to the experimenter.[11] This reduces handling-induced stress on the test day.

-

Room Acclimatization: On the day of the experiment, move the mice in their home cages to the testing room or an adjacent anteroom at least 30 minutes before the first trial begins. This allows them to acclimate to the new environment.[11]

-

Odor Preparation: Inside a fume hood, prepare fresh TMT and vehicle solutions. Pipette the required volume (e.g., 35 µL) onto a piece of filter paper just before its introduction into the chamber.[3]

2. Behavioral Testing Procedure:

-

Placing the Animal: Gently place one mouse into the center of the test chamber.

-

Acclimation Period: Allow the mouse to explore the chamber for a baseline period (e.g., 5 minutes) without any odor stimulus. Record this period to assess baseline activity levels.

-

Odor Introduction: Carefully and quietly, place the filter paper containing either TMT or the vehicle control into the chamber. A consistent location, such as affixed to the top edge of the wall, is recommended.[11]

-

Recording: Immediately after introducing the odor, continue video recording for the full duration of the test (e.g., 20 minutes).

-

Post-Trial: At the end of the trial, remove the mouse and return it to a clean temporary holding cage before returning it to the colony. Thoroughly clean the test chamber with 70% ethanol and then water between animals to remove any residual odor. Dispose of TMT-contaminated materials according to safety guidelines.

3. Data Analysis and Quantification:

-

Defining Freezing: Freezing is operationally defined as the complete absence of all voluntary movement, except for respiratory movements.[17]

-

Scoring:

- Automated Scoring: Use a validated software program to analyze the video files. These programs typically work by detecting pixel changes between frames.[11][17] Set the parameters for motion detection according to the manufacturer's instructions.

- Manual Scoring: If scoring manually, two independent observers who are blind to the experimental conditions should score the videos. A common method is time-sampling, where the observer scores the mouse's behavior (freezing or not freezing) at set intervals (e.g., every 2 seconds). The percentage of "freezing" observations is then calculated.

-

Data Presentation: The primary endpoint is the percentage of time spent freezing. This is often calculated in time bins (e.g., 5-minute intervals) to observe the temporal dynamics of the fear response.

-

Statistical Analysis: Use appropriate statistical tests to compare the TMT group to the control group. A two-way repeated-measures ANOVA (treatment x time) is often suitable for analyzing data collected in time bins.[11]

The Neural Circuitry of Innate Fear

The TMT-induced fear response is mediated by a well-defined neural circuit that processes the olfactory threat cue and orchestrates a defensive behavioral output.

Caption: Simplified neural pathway for TMT-induced innate fear response.

This circuit highlights key structures shown to be activated and necessary for the TMT fear response. The initial detection by the olfactory system is relayed to amygdalar and BNST circuits, which are considered central hubs for processing innate threat, before engaging downstream motor output centers like the PAG.[4][10][12][13]

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The expected outcome is a significant increase in freezing behavior specifically in the TMT-exposed group compared to the vehicle control group. A lack of significant freezing in the TMT group may indicate issues with the TMT compound's volatility or concentration, olfactory deficits in the animal strain used, or environmental distractions. Conversely, high freezing in the control group could suggest residual TMT contamination in the apparatus or generalized anxiety due to other environmental stressors, necessitating a review of the cleaning and handling procedures.

Conclusion

The TMT-induced fear paradigm is a robust and reproducible method for studying the neurobiology of innate fear in mice. By leveraging a single, chemically-defined stimulus, it provides a level of precision that is difficult to achieve with more complex natural odors. This allows for the detailed dissection of the neural circuits and molecular mechanisms that govern instinctual defensive behaviors, providing a valuable platform for basic neuroscience research and the development of novel therapeutics for anxiety and trauma-related disorders.

References

-

Rosen, J. B., & West, E. A. (2015). The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor. Frontiers in Neuroscience, 9, 292. [Link]

-

Gross, C., & Canteras, N. S. (2012). The neural circuits of innate fear: detection, integration, action, and memorization. Molecular Psychiatry, 17(10), 924–935. [Link]

-

Wallace, K. J., & Rosen, J. B. (2001). The medial hypothalamic defensive circuit and 2,5-dihydro-2,4,5-trimethylthiazoline (TMT) induced fear: comparison of electrolytic and neurotoxic lesions. Brain Research, 915(1), 92-105. [Link]

-

Rosen, J. B., & West, E. A. (2015). The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor. PubMed. [Link]

-

Janitzky, K., et al. (2015). 2,5-Dihydro-2,4,5-Trimethylthiazoline (TMT)-Induced Neuronal Activation Pattern and Behavioral Fear Response in GAD67 Mice. Journal of Behavioral and Brain Science, 5, 318-331. [Link]

-

Hacquemand, R., et al. (2013). Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice. Frontiers in Behavioral Neuroscience, 7, 10. [Link]

-

Otsuka, S. (2017). Predator Odor-induced Freezing Test for Mice. Bio-protocol, 7(17), e2534. [Link]

-

Otsuka, S. (2017). Predator Odor-induced Freezing Test for Mice. PMC. [Link]

-

Anagnostaras, S. G., et al. (2000). Automated Measurement of Mouse Freezing Behavior and its Use for Quantitative Trait Locus Analysis of Contextual Fear Conditioning in (BALB/cJ × C57BL/6J)F2 Mice. Genes, Brain and Behavior, 9(3), 338-51. [Link]

-

Ayers, L. W., et al. (2013). Freezing to the predator odor 2,4,5 dihydro 2,5 trimethylthiazoline (TMT) is disrupted by olfactory bulb removal but not trigeminal deafferentation. Behavioural Brain Research, 253, 54-59. [Link]

-

Janitzky, K., et al. (2015). TMT predator odor activated neural circuit in C57BL/6J mice indicates TMT-stress as a suitable model for uncontrollable intense stress. Brain Research, 1599, 1-8. [Link]

-

Takahashi, L. K. (2014). Olfactory systems and neural circuits that modulate predator odor fear. Frontiers in Behavioral Neuroscience, 8, 72. [Link]

-

Otsuka, S. (2017). Predator Odor-induced Freezing Test for Mice. PubMed. [Link]

-

Silva, B. A., et al. (2016). The neural circuits of innate fear: Detection, integration, action, and memorization. Neuroscience & Biobehavioral Reviews, 71, 847-859. [Link]

-

Endres, T., & Fendt, M. (2009). Aversion- vs fear-inducing properties of 2,4,5-trimethyl-3-thiazoline, a component of fox odor, in comparison with those of butyric acid. Journal of Experimental Biology, 212(Pt 16), 2583–2587. [Link]

-

Anagnostaras, S. G., et al. (2000). Automated Measurement of Mouse Freezing Behavior and its Use for Quantitative Trait Locus Analysis of Contextual Fear Conditioning in (BALB/cJ × C57BL/6J)F2 Mice. Academia.edu. [Link]

-

Ayers, L. W., et al. (2013). Freezing to the predator odor 2,4,5 dihydro 2,5 trimethylthiazoline (TMT) is disrupted by olfactory bulb removal but not trigeminal deafferentation. PubMed. [Link]

-

Janitzky, K., et al. (2015). 2,5-Dihydro-2,4,5-Trimethylthiazoline (TMT)-Induced Neuronal Activation Pattern and Behavioral Fear Response in GAD67 Mice. SCIRP. [Link]

-

Rosen, J. B., & West, E. A. (2015). The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor. ResearchGate. [Link]

-

Rosen, J.B. (2006). Predator Odor Stressor, 2,3,5-Trimethyl-3-Thiazoline (TMT): Assessment of Stress Reactive Behaviors During an Animal Model of Traumatic Stress in Rats. ResearchGate. [Link]

-

McGregor, I. S., et al. (2002). Not all 'predator odours' are equal: cat odour but not 2,4,5 trimethylthiazoline (TMT; fox odour) elicits specific defensive behaviours in rats. Behavioural Brain Research, 129(1-2), 1-16. [Link]

-

Ganon, M. W., et al. (2020). Exposure to the predator odor TMT induces early and late differential gene expression related to stress and excitatory synaptic function throughout the brain in male rats. Neurobiology of Stress, 13, 100257. [Link]

-

Cárdenas, F., et al. (2019). Short-term thermal responses after exposure to predator odor (TMT) in the house mouse. Journal of Thermal Biology, 84, 139-147. [Link]

-

Hacquemand, R., et al. (2013). Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice. PMC. [Link]

-

Taugher, R. J., et al. (2015). TMT reduces breathing and evokes freezing. ResearchGate. [Link]

-

Ayers, L. W., et al. (2013). Freezing to the predator odor 2,4,5 dihydro 2,5 trimethylthiazoline (TMT) is disrupted by olfactory bulb removal but not trigeminal deafferentation. ResearchGate. [Link]

-

Cárdenas, F., et al. (2019). About unexpected results: predator odor excites mice. Noldus. [Link]

-

Kondoh, K., et al. (2018). Fear paradigms: The times they are a-changin'. Neuroscience Research, 129, 3-10. [Link]

-

Gross, C. (2017). Differences in the Neurological Pathways of Innate and Learned Fear. Touro Scholar. [Link]

Sources

- 1. touroscholar.touro.edu [touroscholar.touro.edu]

- 2. The smell of fear: innate threat of 2,5-dihydro-2,4,5-trimethylthiazoline, a single molecule component of a predator odor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scirp.org [scirp.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Comparative Fear-Related Behaviors to Predator Odors (TMT and Natural Fox Feces) before and after Intranasal ZnSO4 Treatment in Mice [frontiersin.org]

- 6. Freezing to the predator odor 2,4,5 dihydro 2,5 trimethylthiazoline (TMT) is disrupted by olfactory bulb removal but not trigeminal deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predator Odor-induced Freezing Test for Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. TMT predator odor activated neural circuit in C57BL/6J mice indicates TMT-stress as a suitable model for uncontrollable intense stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bio-protocol.org [bio-protocol.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. Aversion- vs fear-inducing properties of 2,4,5-trimethyl-3-thiazoline, a component of fox odor, in comparison with those of butyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Thiazole Derivatives

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide, Application Note, and Validated Protocols.

Executive Summary

The thiazole ring (a 3-aza-1-thia-2,4-cyclopentadiene heterocycle) is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antibacterial, anti-inflammatory, and anticancer agents[1][2]. During the drug development lifecycle, robust High-Performance Liquid Chromatography (HPLC) methods are critical for confirming synthetic purity, determining physicochemical properties (such as lipophilicity/LogP), and quantifying the active pharmaceutical ingredient (API) in complex biological matrices[1][3].

This application note provides an authoritative, in-depth guide to developing stability-indicating RP-HPLC-UV methods and bioanalytical LC-MS/MS protocols for thiazole derivatives. It bridges theoretical chromatographic mechanisms with field-proven, self-validating experimental workflows.

Mechanistic Insights: Chromatography of Thiazoles

Developing an HPLC method for thiazole derivatives requires a deep understanding of their physicochemical behavior. Thiazoles possess a basic nitrogen atom and a sulfur atom, which dictate their polarity, pKa (often ranging from basic to neutral depending on substitutions), and interaction with chromatographic stationary phases[1].

Stationary Phase Selection and Silanol Suppression

Standard silica-based Reversed-Phase (RP) columns often present challenges for thiazole derivatives. The basic nitrogen in the thiazole ring can undergo secondary ion-exchange interactions with residual, unreacted silanol groups (Si-OH) on the silica support. This interaction leads to severe peak tailing and poor resolution.

-

Causality & Solution: To suppress silanophilic effects, it is mandatory to use highly end-capped C18 columns (e.g., base-deactivated silica treated with trimethylchlorosilane)[4]. For complex mixtures where positional isomers of thiazoles co-elute, mixed-mode chromatography (combining hydrophobic and ion-exchange properties on a single stationary phase) provides orthogonal selectivity to separate structurally similar compounds that fail to resolve on standard C18 columns[5].

Mobile Phase Modifiers: Methanol vs. Acetonitrile

The choice of organic modifier fundamentally alters the retention mechanism:

-

Lipophilicity (LogP) Determination: When using RP-HPLC to determine the lipophilicity of novel thiazole derivatives, methanol is the gold standard modifier. As a protic solvent, methanol interacts with free silanol groups, effectively masking them. Furthermore, methanol forms a monolayer on the alkyl chains that closely mimics the n-octanol/water interface used in traditional shake-flask LogP determinations[3][4].

-

Bioanalytical LC-MS/MS: For pharmacokinetic quantification, acetonitrile is often preferred due to its lower viscosity and favorable desolvation properties in the electrospray ionization (ESI) source. Volatile buffers, such as ammonium formate or 0.1% formic acid, must be used to ensure high ionization efficiency[2][6].

Figure 1: Logical workflow for the HPLC method development of thiazole derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems. System Suitability Testing (SST) criteria are embedded within the methods to ensure that the analytical run is only accepted if the chromatographic system is performing optimally.

Protocol A: Stability-Indicating RP-HPLC-UV for Purity & Forced Degradation

Objective: To quantify the purity of synthesized thiazole derivatives (e.g., indole-thiazole or aminothiazole compounds) and resolve the API from its degradation products[2][7][8].

1. Reagents & Materials:

-

HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

-

Trifluoroacetic acid (TFA), HPLC grade.

-

Column: End-capped C18 (e.g., XBridge C18, 250 × 4.6 mm, 3.5 μm or 5 μm)[7].

2. Chromatographic Conditions:

-

Mobile Phase A: 0.05% TFA in Water (pH ~3.0)[7]. Rationale: Low pH ensures the basic nitrogen of the thiazole remains fully protonated, preventing peak tailing.

-

Mobile Phase B: Acetonitrile.

-

Elution Mode: Isocratic 85:15 (A:B v/v) or tailored gradient depending on the specific derivative's lipophilicity[7].

-

Flow Rate: 0.80 to 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at λ = 272 nm to 348 nm (dependent on the specific thiazole chromophore)[2][7].

-

Injection Volume: 10 - 50 µL.

3. Forced Degradation Sample Preparation[8]:

-

Acid Hydrolysis: 1 mg/mL API in 0.1 N HCl, refluxed at 60°C for 30 mins. Neutralize before injection.

-

Base Hydrolysis: 1 mg/mL API in 0.1 N NaOH, refluxed at 60°C for 30 mins. Neutralize before injection.

-

Oxidation: 1 mg/mL API in 3% H₂O₂, kept at room temperature for 2 hours.

4. System Suitability Criteria (Self-Validation):

-

Theoretical Plates (N): > 2000.

-

Tailing Factor (Tf): ≤ 1.5 (Confirms adequate silanol suppression).

-

Resolution (Rs): > 2.0 between the main thiazole peak and the closest degradation impurity.

Figure 2: Forced degradation testing framework for stability-indicating HPLC methods.

Protocol B: Bioanalytical LC-MS/MS for Pharmacokinetic Studies

Objective: To quantify thiazole derivatives in human or rat plasma for preclinical/clinical PK profiling[1][2].

1. Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of spiked plasma (K₂EDTA) into a microcentrifuge tube[2].

-

Add 150 µL of ice-cold Acetonitrile containing an internal standard (structural analogue of the thiazole).

-

Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial.

2. Chromatographic & MS Conditions:

-

Column: Phenomenex Luna C18 (50 mm × 4.6 mm, 5 μm) for rapid throughput[2].

-

Mobile Phase: 55% 0.1% v/v formic acid (or orthophosphoric acid for UV) in water and 45% acetonitrile[2].

-

Flow Rate: 1.0 mL/min (split to MS).

-

Ionization: Electrospray Ionization (ESI) in Positive mode (due to basic nitrogen).

-

Detection: Multiple Reaction Monitoring (MRM).

3. System Suitability Criteria:

-

Carryover: Inject blank mobile phase after the Upper Limit of Quantification (ULOQ). Analyte peak area must be < 20% of the Lower Limit of Quantification (LLOQ)[7].

-

Precision: %CV for peak area ratio of six replicate injections at ULOQ must be ≤ 2%[2].

Quantitative Data Presentation

To ensure method trustworthiness, validation must adhere strictly to ICH Q2(R1) and FDA Bioanalytical guidelines[1][7]. Below is a summarized framework of expected validation parameters for thiazole derivatives.

Table 1: Comparison of Chromatographic Parameters for Thiazole Analysis

| Parameter | Purity & Stability (HPLC-UV)[7][9] | Bioanalytical PK (LC-MS/MS)[2][6] |

| Stationary Phase | Long C18 (250 mm) or Mixed-Mode | Short C18 (50 mm) for high throughput |

| Mobile Phase Modifier | Methanol (LogP) or Acetonitrile | Acetonitrile (better ESI desolvation) |

| Aqueous Buffer | 0.05% TFA or Phosphate Buffer | 0.1% Formic Acid / Ammonium Formate |

| Run Time | 10 – 20 minutes | 2 – 5 minutes |

| Sensitivity Limit | ~ 1 µg/mL (LOD) | ~ 1.25 ng/mL (LLOQ) |

Table 2: Standard Acceptance Criteria for Method Validation

| Validation Parameter | Acceptance Criteria (FDA/ICH) | Scientific Rationale |

| Linearity (R²) | ≥ 0.995 | Ensures proportional detector response across the concentration range. |

| Accuracy (% Recovery) | 95.0% – 105.0% (Formulation) 85.0% – 115.0% (Bioanalytical) | Verifies the true concentration of the thiazole derivative is measured[7]. |

| Precision (% RSD) | ≤ 2.0% (Analytical) ≤ 15.0% (Bioanalytical) | Guarantees method repeatability and intermediate precision[2][7]. |

| Matrix Effect (LC-MS) | IS-normalized MF: 0.85 – 1.15 | Confirms plasma lipids/proteins do not suppress thiazole ionization[2]. |

References

- Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide. Benchchem.

- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.

- Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile. PubMed.

- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate.

- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega.

- Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods. Benchchem.

- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.

- Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI.

- Separation of Model Compounds in Reversed-Phase and Mixed-Mode. HPLC Applikation.

Sources

- 1. Drug development and bioanalytical method validation for a novel anticancer molecule, 4-(dimethylamino)-2-(p-tolylamino) thiazole-5-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry [mdpi.com]

- 5. hplc-shop.de [hplc-shop.de]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Optimizing 2,4,5-Trimethyl-4,5-dihydrothiazole Synthesis

Executive Summary

Welcome to the Technical Support Center for the synthesis of 2,4,5-trimethyl-4,5-dihydrothiazole (also known as 2,4,5-trimethyl-3-thiazoline or TMT). Widely utilized as a potent kairomone in neurobiological stress models and as a critical flavor constituent, this volatile heterocyclic compound presents unique synthetic challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help researchers maximize yield while suppressing thermodynamic byproducts.

Mechanistic Troubleshooting & FAQs

Q1: My Hantzsch-type synthesis resulted in a significantly lower yield than expected. What are the mechanistic causes? A1: Low yields in the condensation of 3-bromo-2-butanone with thioacetamide typically stem from pH-induced stalling or product loss during isolation.

-

The Causality: The initial step requires a nucleophilic attack by the sulfur of thioacetamide on the α-haloketone. If the reaction medium is too acidic, the nucleophile becomes protonated, halting the reaction. Conversely, an overly basic environment promotes the degradation of the haloketone [1].

-

The Solution: Maintain a strictly neutral to slightly basic pH (6.5–7.5) using a mild buffer (e.g., sodium bicarbonate). Additionally, because the target dihydrothiazole is highly volatile, excessive heating during solvent removal will strip the product. Always use a rotary evaporator equipped with a chilled condenser, keeping the water bath below 30 °C.

Q2: GC-MS analysis shows heavy contamination with 2,4,5-trimethylthiazole. How is this forming, and how can I prevent it? A2: 2,4,5-Trimethylthiazole is the fully aromatic, oxidized derivative of your target compound.

-

The Causality: The 4,5-dihydrothiazole ring is kinetically unstable relative to its fully aromatic counterpart. It is prone to spontaneous dehydrogenation (oxidation) to achieve aromatic stability. This degradation is exponentially accelerated by prolonged exposure to atmospheric oxygen and elevated temperatures during the reaction or workup phase [1].

-

The Solution: Conduct the entire synthesis and extraction process under a strict inert atmosphere (nitrogen or argon). Use degassed solvents (sparged with N₂ for 30 minutes prior to use). Minimize air exposure during the organic extraction phase by working swiftly and storing the final product in sealed, amber ampoules under argon at -20 °C.

Q3: I am using the 3-hydroxy-2-butanone (acetoin) and ammonium sulfide route. Why am I getting mostly tetramethylpyrazine instead of the thiazoline? A3: The product distribution in this multicomponent condensation is highly temperature-dependent.

-

The Causality: At lower temperatures (≤ 75 °C), the reaction kinetically favors the formation of acyclic intermediates (e.g., 2-(1-mercaptoethyl)-2,4,5-trimethyl-3-oxazoline), which subsequently cyclize into thiazolines. However, at temperatures exceeding 100 °C, the thermodynamic pathway dominates. The heat drives the condensation of acetoin and ammonia toward tetramethylpyrazine, while hydrogen sulfide is outcompeted and volatilized [2].

-

The Solution: Strictly control the reaction temperature. Cap the heating block at 50–75 °C. While this requires a longer reaction time (up to 2 hours), it effectively suppresses pyrazine formation and maximizes the yield of the target dihydrothiazole.

Reaction Pathway Visualization

The following diagram illustrates the two primary synthetic routes and the critical junctures where byproduct formation occurs.

Reaction pathways and byproduct mechanisms in 2,4,5-trimethyl-4,5-dihydrothiazole synthesis.

Comparative Yield Data

To optimize your specific workflow, consult the empirical data below, which demonstrates how temperature and pH dictate the major product outcomes [1] [2].

| Reaction Route | Temperature (°C) | pH | Major Product | Target Yield | Primary Byproduct |

| Acetoin + (NH₄)₂S | 25 | 5.5 | Acyclic Intermediates | Low | None |

| Acetoin + (NH₄)₂S | 50 - 75 | 5.5 | 2,4,5-Trimethyl-4,5-dihydrothiazole | High (Optimal) | 2,4,5-Trimethylthiazole (Trace) |

| Acetoin + (NH₄)₂S | > 100 | 5.5 | Tetramethylpyrazine | Very Low | Tetramethylpyrazine (Major) |

| Hantzsch-Type | 40 | 6.5 - 7.5 | 2,4,5-Trimethyl-4,5-dihydrothiazole | High (Optimal) | Unreacted Precursors |

| Hantzsch-Type | 80 (Reflux) | > 8.0 | 2,4,5-Trimethylthiazole | Low | 2,4,5-Trimethylthiazole (Major) |

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checks to ensure the integrity of the synthesis at every step.

Protocol A: Optimized Hantzsch-Type Synthesis

Ideal for high-purity analytical standards and neurobiological kairomone applications [3].

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer, add thioacetamide (1.0 eq) and degassed ethanol.

-

Validation Check: Bubble argon through the solution for 15 minutes. A continuous, undisturbed inert atmosphere is validated by a positive pressure bubbler.

-

-

Reagent Addition: Slowly add 3-bromo-2-butanone (1.0 eq) dropwise at room temperature.

-

Validation Check: Monitor for a slight exothermic reaction. The solution should remain clear; rapid darkening indicates unwanted oxidative side reactions.

-

-

Cyclization & Monitoring: Heat the mixture to 40 °C and stir for 4 hours.

-

Validation Check: Extract a 10 µL aliquot at the 2-hour and 4-hour marks for GC-MS analysis. The reaction is complete when the 3-bromo-2-butanone peak disappears and the target mass (m/z 129) dominates the chromatogram.

-

-

Workup: Cool to room temperature. Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Validation Check: Test the aqueous phase with pH paper to confirm a pH of 7.0–7.5 before proceeding to extraction.

-

-

Extraction: Extract with cold diethyl ether (3x). Dry the combined organic layers over anhydrous Na₂SO₄. Remove the solvent using a rotary evaporator with the water bath set strictly below 30 °C.

Protocol B: Low-Temperature Acetoin Condensation

Ideal for flavor profile generation and mimicking natural Maillard reaction pathways [2].

-

Mixture Preparation: Dissolve 0.01 mol of 3-hydroxy-2-butanone (acetoin) and 0.02 mol of ammonium sulfide in 25 mL of distilled water.

-

pH Adjustment: Adjust the pH to exactly 5.5 using 1N HCl.

-

Validation Check: Ensure the pH meter is calibrated specifically for the 4.0–7.0 range, as deviations >0.5 pH units will drastically alter the intermediate formation rate.

-

-

Controlled Heating: Transfer the mixture into a sealed pressure vessel (e.g., a Hoke SS-DOT cylinder) and heat at 50 °C for 2 hours.

-

Extraction: Cool the vessel rapidly in an ice bath. Extract the volatiles using Headspace-Solid-Phase Microextraction (HS-SPME) with a PDMS-DVB fiber.

-

Validation Check: Desorb the fiber directly into the GC-MS injection port. The absence of a massive peak at m/z 136 (tetramethylpyrazine) validates that the temperature control successfully bypassed the thermodynamic byproduct pathway.

-

References

-

Ho, C. T., Xi, J., & Huang, T. C. "Characterization of Volatile Compounds from the Reaction of 3-Hydroxy-2-butanone and Ammonium Sulfide Model System." Journal of Agricultural and Food Chemistry, 1999.[Link]

-

Al-Hasani, R., et al. "Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress in mice." eLife, 2025. [Link]

Part 1: Physicochemical Profiling of Volatile Thiazolines

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic purification, I frequently consult with researchers struggling to isolate thiazolines. These compounds—critical in flavor chemistry, fragrance development, and pharmaceutical synthesis—present a unique triad of challenges during distillation: extreme volatility, profound thermal lability, and potent olfactory impact[1].

This guide is designed to move beyond basic instructions. By understanding the causality behind our methodologies, you can build self-validating purification workflows that prevent product degradation and maximize yield.

Before applying heat or vacuum, you must understand the physical parameters of your target molecule. Thiazolines generally possess low molecular weights and high vapor pressures, making them highly susceptible to thermal degradation if distillation parameters are not strictly controlled.

Table 1: Distillation Parameters of Common Volatile Thiazolines

| Compound | Boiling Point / Vacuum | Key Characteristics & Challenges |

| 2-Acetyl-2-thiazoline | 94 °C @ 12 mmHg[2] | Intense roasted/popcorn odor; highly volatile; low odor threshold[1]. |

| 2-Propionyl-2-thiazoline | ~98 °C @ reduced pressure[3] | Heat sensitive; requires precise vacuum control to prevent decomposition. |

| 2-(1,1-Diethoxy-ethyl)-2-thiazoline | 93.5 °C @ 1.5 mmHg[2] | Prone to acid-catalyzed hydrolysis; requires base-washed glassware. |

| 3-Thiazoline derivatives | Variable (Often >100 °C @ 10 mmHg) | Kinetically stable but prone to thermal isomerization to 2-thiazolines[4]. |

Part 2: Mechanistic Pathways & Workflow Optimization

Exceeding thermal thresholds during distillation does not merely lower your yield—it fundamentally alters the molecular structure of your product. For example, 3-thiazolines can undergo bond isomerization to the thermodynamically favored 2-thiazolines under thermal stress[4],[5]. At extreme temperatures, the heterocyclic ring opens entirely, resulting in intractable tars[6].

Mechanistic pathway of thermal isomerization and degradation of thiazolines during distillation.

To prevent these failure modes, follow the decision matrix below to select the appropriate distillation setup.

Decision tree for selecting the appropriate distillation setup for volatile thiazolines.

Part 3: High-Vacuum Short-Path Distillation Protocol

This self-validating protocol is engineered specifically for highly sensitive, volatile thiazolines (such as 2-acetyl-2-thiazoline).

Step 1: Apparatus Passivation

-

Action: Wash all distillation glassware (boiling flask, short-path head, receiving flasks) with a 5% ethanolic KOH solution, rinse with distilled water, and dry thoroughly in an oven.

-

Causality: The slightly acidic nature of standard borosilicate glass can catalyze the ring-opening or hydrolysis of thiazolines at elevated temperatures. Passivation neutralizes these active sites.

Step 2: Solvent Degassing

-

Action: Transfer the crude mixture to the boiling flask. Stir under a mild vacuum (50–100 mmHg) at room temperature for 30 minutes.

-

Causality: Residual extraction solvents (e.g., dichloromethane, diethyl ether) will cause violent bumping under high vacuum and can form inseparable azeotropes with the target thiazoline.

Step 3: High-Vacuum Application & Trapping

-

Action: Install a liquid nitrogen cold trap in series between the distillation apparatus and the vacuum pump. Apply high vacuum. For the most sensitive flavor precursors, target pressures of 3×10−3 mbar[7].

-

Causality: High vacuum allows you to dramatically lower the boiling point, ensuring the heating bath never exceeds 110 °C. The liquid nitrogen trap is mandatory; highly volatile thiazolines will bypass standard water condensers and destroy the vacuum pump oil[7].

Step 4: Distillation Execution

-

Action: Slowly ramp the oil bath temperature (e.g., 2 °C/min). Collect the main fraction based on the specific boiling point of your derivative (e.g., ~94 °C for 2-acetyl-2-thiazoline at 12 mmHg[2]).

-

Causality: Gradual heating prevents localized superheating at the flask walls, which is the primary trigger for thermal decomposition.

Step 5: Odor Remediation

-

Action: Vent the vacuum pump exhaust through a secondary scrubber containing a 10% sodium hypochlorite (bleach) solution.

-

Causality: Thiazolines possess odor thresholds in the parts-per-billion (ppb) range[1]. Bleach oxidatively cleaves the volatile sulfur compounds, neutralizing the intense odor before it enters the laboratory environment.

Part 4: Troubleshooting & FAQs

Q: My thiazoline decomposed during distillation, leaving a dark, intractable tar in the boiling flask. What caused this? A: You exceeded the thermal threshold of the heterocycle. Thiazolines are highly sensitive to prolonged heat. For example, attempting to distill certain thiazole/thiazoline derivatives at 130–145 °C (even under a strong 0.005 mmHg vacuum) is a documented cause of complete decomposition[6].

-

Solution: Switch to a short-path distillation setup to minimize vapor travel distance and residence time. Lower your vacuum further to ensure the oil bath never exceeds 110 °C.

Q: I synthesized a 3-thiazoline, but post-distillation NMR analysis shows a 2-thiazoline. How did my product change? A: You are observing thermal bond isomerization. 3-Thiazolines are often kinetic products that can isomerize to the more thermodynamically stable 2-thiazolines when subjected to thermal stress or elevated microwave conditions[4],[5].

-

Solution: Avoid prolonged heating. If your specific 3-thiazoline is highly prone to isomerization, you must avoid distillation entirely. Purify the compound via low-temperature crystallization or flash chromatography using base-washed silica gel.

Q: My yield is exceptionally low, and my lab smells strongly of roasted popcorn. Where did my product go? A: Your product bypassed the condenser and is likely trapped in your vacuum pump oil. Compounds like 2-acetyl-2-thiazoline have intense roasted notes and are highly volatile[7],[1].

-

Solution: You must use a liquid nitrogen cold trap. Standard dry ice/acetone traps (-78 °C) are often insufficient to condense the high-velocity vapors of low-molecular-weight thiazolines under high vacuum conditions.

References

- Title: 2-Propionyl-2-thiazoline | Source: Benchchem | URL

- Title: US3678064A - Certain 2-acyl-2-thiazolines | Source: Google Patents | URL

- Title: 2-Butene, 1-iodo-4-phenyl, (E)

- Title: Multicomponent Synthesis of 3-Thiazolines Using a Modified Asinger-Type Reaction | Source: ACS Publications | URL

- Title: Generation of Roasted Notes Based on 2-Acetyl-2-thiazoline and Its Precursor | Source: Imre Blank's | URL

- Title: Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl | Source: MDPI | URL

Sources

- 1. Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl [mdpi.com]

- 2. US3678064A - Certain 2-acyl-2-thiazolines - Google Patents [patents.google.com]

- 3. 2-Propionyl-2-thiazoline | 29926-42-9 | Benchchem [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Multicomponent Synthesis of 3-Thiazolines Using a Modified Asinger-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. imreblank.ch [imreblank.ch]

Optimizing reaction conditions for thioamide and α-haloketone condensation

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Welcome to the Technical Support Center for heterocyclic chemistry. The condensation of a thioamide with an α-haloketone—classically known as the Hantzsch thiazole synthesis—is a foundational transformation in drug discovery[1]. However, translating this textbook reaction into a high-yielding, stereopure, and scalable process often presents significant challenges.

As an application scientist, I have designed this guide to move beyond standard recipes. Here, we will explore the causality behind reaction failures and provide self-validating protocols to ensure your syntheses are robust and reproducible.

Mechanistic Workflow & Troubleshooting Logic

To troubleshoot effectively, you must understand the reaction's kinetic milestones. The synthesis proceeds via an initial SN2 attack by the thioamide sulfur onto the α-haloketone, forming an imino thioether[1]. This is followed by a 5-exo-trig intramolecular cyclization to yield a hydroxythiazoline intermediate . The final, and often rate-limiting step, is dehydration to form the aromatic thiazole ring[2].

Mechanistic workflow and troubleshooting logic for Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction stalls, and LC-MS shows a mass corresponding to [M+H₂O]⁺ of the expected product. Why is cyclization incomplete? Causality: You have successfully formed the hydroxythiazoline intermediate, but the final dehydration step has failed[1]. Dehydration requires breaking a C-O bond to achieve aromatization. If you are running the reaction under very mild conditions (e.g., to protect sensitive functional groups) or if your substrates contain strongly electron-withdrawing groups, the thermodynamic driving force for spontaneous dehydration is insufficient. Solution: Implement the Holzapfel-Meyers-Nicolaou modification [3]. By treating the stalled intermediate with trifluoroacetic anhydride (TFAA) and pyridine, you convert the hydroxyl group into a highly reactive trifluoroacetate ester. Subsequent addition of triethylamine (TEA) forces the elimination, yielding the thiazole[3].

Q2: I am using an amino acid-derived α-haloketone, but my final thiazole is completely racemized. How do I retain my stereocenters? Causality: The standard Hantzsch synthesis generates hydrobromic or hydrochloric acid (HX) as a byproduct. The combination of high heat (reflux) and an acidic environment promotes rapid enolization at the chiral α-carbon of your haloketone, destroying stereochemical integrity[4]. Solution: Shift to a modified protocol. Use a lower reaction temperature (0°C to room temperature) and introduce a mild base like NaHCO3 to scavenge the HX byproduct immediately[3]. Alternatively, modern approaches utilize diazoketones to generate the haloketone in situ, allowing cyclization under controlled conditions that preserve enantiomeric purity[4].

Q3: My yield is exceptionally low due to unreacted starting materials. Should I just increase the reflux time? Causality: Prolonged thermal stress often leads to the decomposition of the α-haloketone (which is inherently unstable) or self-condensation side reactions, rather than driving the SN2 attack[2]. Solution: Instead of extending conventional heating, switch to microwave irradiation . Microwave synthesis in a polar protic solvent (like ethanol) at 70–90°C for 10–30 minutes drastically lowers the activation energy barrier for the initial nucleophilic attack while minimizing the time available for thermal degradation[2].

Quantitative Data: Optimization Parameters

To aid in experimental design, the following table summarizes the causal effects of various optimization parameters on the condensation workflow.

| Solvent / Environment | Temperature | Additive / Base | Time | Typical Yield | Mechanistic Effect & Causality |

| Methanol / Ethanol | 78°C - 100°C | None | 30 min - 2 h | >90% | Polar protic environment stabilizes the SN2 transition state; high thermal energy drives spontaneous dehydration[5]. |

| Ethanol (Microwave) | 70°C - 90°C | None | 10 - 30 min | 85-95% | Dielectric heating accelerates the 5-exo-trig cyclization and prevents haloketone thermal degradation[2]. |

| DME (Dimethoxyethane) | 0°C to RT | NaHCO3 , then TFAA | 2 - 4 h | 80-87% | Scavenges acidic byproducts to prevent epimerization; forces dehydration via trifluoroacetate leaving group[3]. |

Self-Validating Experimental Protocols

To ensure trustworthiness in your results, do not simply execute steps; verify them in real-time. The following protocols are designed as self-validating systems.

Protocol A: Microwave-Assisted Hantzsch Synthesis (Standard)

Ideal for robust substrates requiring rapid turnaround.

-

Reagent Preparation: In a microwave-safe 10 mL reaction vial, combine the α-haloketone (1.0 equiv, e.g., 2-bromoacetophenone) and the thioamide (1.2 equiv, e.g., thiourea)[5].

-

Solvent Addition: Add 2.0 mL of absolute ethanol[2]. Add a magnetic stir bar.

-

Validation Checkpoint 1: Swirl the vial. The mixture should form a clear or slightly cloudy suspension. Immediate heavy precipitation or blackening indicates degraded haloketone; halt and purify your starting material.

-

-

Irradiation: Seal the vessel and place it in the microwave reactor. Heat to 80°C for 15 minutes[2].

-

In-Process Control (IPC): Remove an aliquot (10 µL), dilute in methanol, and spot on a TLC plate (Eluent: 3:1 Hexanes/EtOAc).

-

Validation Checkpoint 2: The UV-active α-haloketone spot must be completely absent. A highly polar baseline spot indicates the successful formation of the thiazole hydrobromide salt[6].

-

-

Workup: Pour the cooled reaction mixture into 20 mL of 5% aqueous Na2CO3 to neutralize the salt[5].

-

Validation Checkpoint 3: The free-base thiazole should immediately precipitate as a solid[6]. Filter, wash with cold water, and dry.

-

Protocol B: Holzapfel-Meyers-Nicolaou Modification

Ideal for sensitive, chiral, or stalled substrates.

-

Cyclocondensation: Dissolve the thioamide (1.0 equiv) and α-haloketone (1.1 equiv) in dry dimethoxyethane (DME). Add NaHCO3 (2.0 equiv) to maintain basicity[3]. Stir at room temperature for 2 hours.

-

Validation Checkpoint 1: LC-MS analysis should confirm the disappearance of the starting mass and the appearance of the [M+H₂O]⁺ hydroxythiazoline intermediate mass.

-

-

Activation: Cool the reaction to 0°C. Dropwise, add pyridine (3.0 equiv) followed by trifluoroacetic anhydride (TFAA, 1.5 equiv)[3]. Stir for 30 minutes.

-

Validation Checkpoint 2: The reaction color may shift, indicating esterification.

-

-

Forced Dehydration: Add triethylamine (TEA, 3.0 equiv) dropwise at 0°C, then allow warming to room temperature[3].

-

Validation Checkpoint 3: TLC should show the intermediate spot converting cleanly into a less polar, highly UV-active spot (the final aromatized thiazole). Quench with water and extract with ethyl acetate.

-

References

-

[1] An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - MDPI. Available at:[Link]

-

[5] Hantzsch Thiazole Synthesis - Chem Help Asap. Available at: [Link]

-